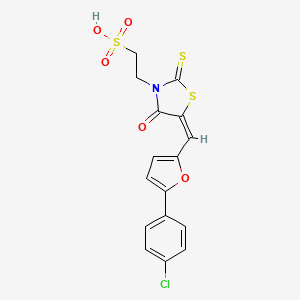

![molecular formula C21H14O5S B2391958 [4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate CAS No. 306730-09-6](/img/structure/B2391958.png)

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

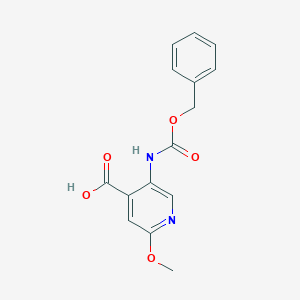

“[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate” is a chemical compound with the CAS Number: 306730-09-6 . It has a molecular weight of 378.41 . The IUPAC name of this compound is 4-[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenoyl]phenyl 2-thiophenecarboxylate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an amide chalcone was synthesized in a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide was synthesized by the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone. Then, a typical Claisen–Schmidt reaction was made between the resulting compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .Molecular Structure Analysis

The InChI code for this compound is 1S/C21H14O5S/c22-17(9-3-14-4-10-18-19(12-14)25-13-24-18)15-5-7-16(8-6-15)26-21(23)20-2-1-11-27-20/h1-12H,13H2/b9-3+ .Chemical Reactions Analysis

The compound can be synthesized through a Claisen–Schmidt reaction . This reaction is a type of condensation reaction that occurs between aldehydes and ketones using basic or acidic catalysis .Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Thiophene Analogues and Carcinogenicity Studies

Thiophene compounds have been extensively studied for their biological activities and potential carcinogenicity due to their structural similarity to known carcinogens such as benzidine and 4-aminobiphenyl. In a study by Ashby et al. (1978), thiophene analogues of these carcinogens were synthesized and evaluated for their carcinogenic potential. The compounds were tested in vitro using the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity but casting doubt on their capability to cause tumors in vivo due to their overall chemical and biological behavior Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978). British Journal of Cancer.

Bioactive Furanyl- or Thienyl-Substituted Compounds

The importance of furan and thiophene moieties in drug design is highlighted by their presence in various bioactive molecules. Ostrowski (2022) reviewed the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues containing furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents. These compounds exhibit a range of activities including antiviral, antitumor, antimycobacterial, and antiparkinsonian effects. The study demonstrates the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activity, underscoring the significance of thiophene derivatives in pharmaceutical development Ostrowski, T. (2022). Mini Reviews in Medicinal Chemistry.

Thiophene Derivatives in Synthesis and Application

Thiophene derivatives are crucial in the synthesis of various heterocyclic compounds due to their aromatic five-membered ring structure incorporating sulfur. Such derivatives find extensive applications in medicinal chemistry, organic materials due to their electronic properties, and as intermediates in organic synthesis. Recent advancements in the synthesis of thiophene derivatives highlight their utility in creating compounds with antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives are key constituents of commercially available drugs, demonstrating their wide-ranging application potential Xuan, D. (2020). Mini-Reviews in Organic Chemistry.

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5S/c22-17(9-3-14-4-10-18-19(12-14)25-13-24-18)15-5-7-16(8-6-15)26-21(23)20-2-1-11-27-20/h1-12H,13H2/b9-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQVABSZDNCZPN-YCRREMRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methyl-4-oxo-N-(propan-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2391877.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2391879.png)

![3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2391880.png)

![N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2391881.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2391882.png)

![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2391889.png)

![N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide](/img/structure/B2391891.png)

![N-(4-butylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2391896.png)